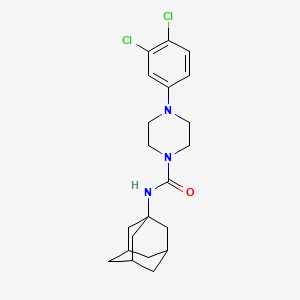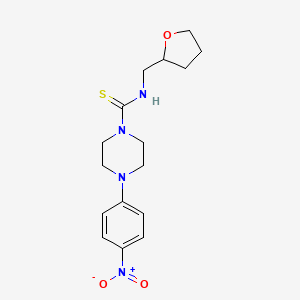
4-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide
Descripción general
Descripción
4-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is a chemical compound that has been the subject of extensive research due to its potential applications in various scientific fields. This compound is commonly referred to as "compound X" for ease of reference.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including proteases and kinases. This inhibition can lead to the modulation of various cellular processes, including cell growth, apoptosis, and inflammation. The exact mechanism of action of compound X is an active area of research.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that compound X can inhibit the growth of cancer cells and induce apoptosis. Additionally, compound X has been shown to have anti-inflammatory effects in animal models. Further studies are needed to fully understand the biochemical and physiological effects of compound X.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of compound X is its high purity and stability, which makes it an ideal compound for use in lab experiments. Additionally, the synthesis method for compound X has been extensively studied and optimized, ensuring high yields and reproducibility. However, one limitation of compound X is its potential toxicity, which requires careful handling and safety precautions.
Direcciones Futuras
There are several future directions for research on compound X. One area of research is the further investigation of its mechanism of action, which could provide insight into its potential applications in medicine and pharmacology. Additionally, the development of new synthetic methods for compound X could lead to improved yields and purity of the final product. Finally, the evaluation of compound X in preclinical and clinical trials could provide valuable information on its safety and efficacy as a potential therapeutic agent.
Conclusion:
In conclusion, compound X is a chemical compound that has been extensively studied for its potential applications in various scientific fields. The synthesis method for compound X has been optimized to ensure high yields and purity of the final product. Compound X has been shown to have potential applications in medicinal chemistry, biochemistry, and pharmacology. While the mechanism of action of compound X is not fully understood, it has been shown to have various biochemical and physiological effects. Future research on compound X could provide valuable information on its potential applications in medicine and pharmacology.
Aplicaciones Científicas De Investigación
Compound X has been found to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, compound X has been studied as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In biochemistry, compound X has been used as a tool to study protein-ligand interactions and enzyme inhibition. In pharmacology, compound X has been studied for its potential as a therapeutic agent for the treatment of various diseases.
Propiedades
IUPAC Name |
4-(4-nitrophenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c21-20(22)14-5-3-13(4-6-14)18-7-9-19(10-8-18)16(24)17-12-15-2-1-11-23-15/h3-6,15H,1-2,7-12H2,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUFGBPQFYBVJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4130394.png)
![(4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B4130402.png)
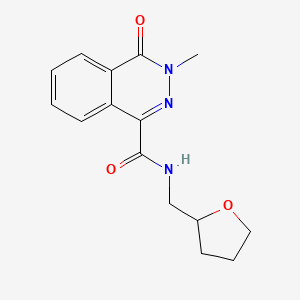
![2-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]carbonyl}-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B4130413.png)
![9-[3-(benzyloxy)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4130430.png)


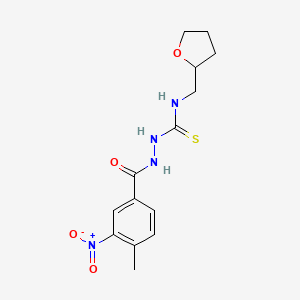
![N-(3,4-dichlorophenyl)-4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4130446.png)
![4-({3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-6-methylquinolin-2(1H)-one](/img/structure/B4130448.png)
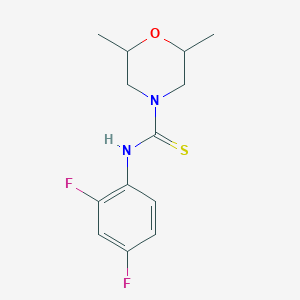
![N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B4130467.png)

